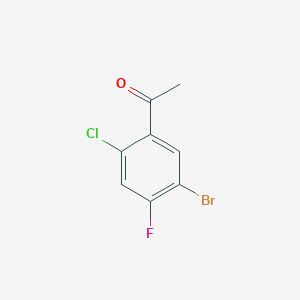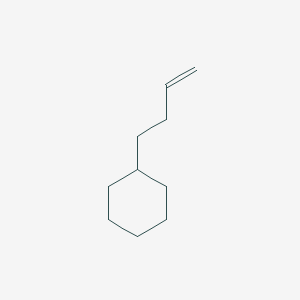
But-3-enylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of cyclohexane with a butenyl group attached to the third carbon atom of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 3-buten-1-yl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane, allowing it to react with the butenyl halide .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of butenyl-substituted cyclohexenes. This process uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen to the double bond in the butenyl group, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
But-3-enylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The butenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of butenylcyclohexanol, butenylcyclohexanone, or butenylcyclohexanoic acid.
Reduction: Formation of butylcyclohexane.
Substitution: Formation of halogenated butenylcyclohexanes.
Wissenschaftliche Forschungsanwendungen
But-3-enylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of but-3-enylcyclohexane involves its interaction with various molecular targets. The butenyl group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclohexane ring provides a stable framework that can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-but-3-enylcyclohexane-1-carbaldehyde: Contains an aldehyde group in addition to the butenyl and cyclohexane moieties.
1,3-dimethylcyclohexane: Similar cyclohexane structure but with methyl groups instead of a butenyl group.
Uniqueness
But-3-enylcyclohexane is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane derivatives. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H18 |
|---|---|
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
but-3-enylcyclohexane |
InChI |
InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h2,10H,1,3-9H2 |
InChI-Schlüssel |
LXAHJTLFCWQKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


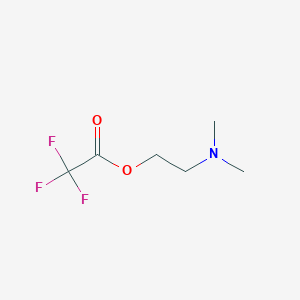
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
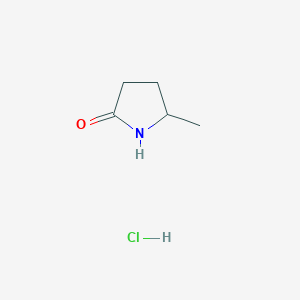

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
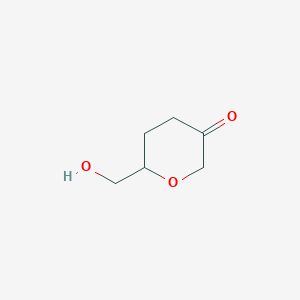
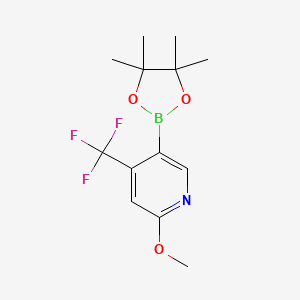
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

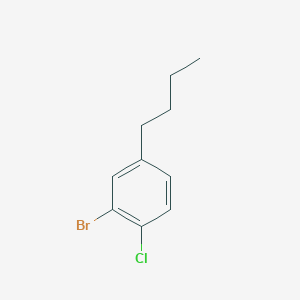
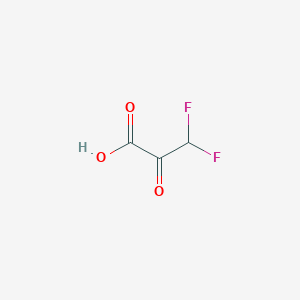
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
